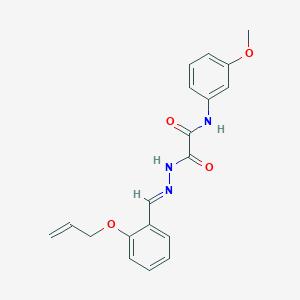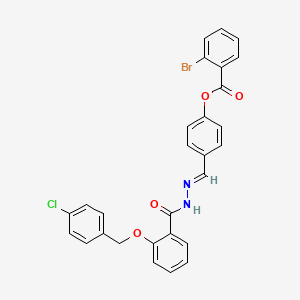![molecular formula C26H19ClN4OS3 B12018629 N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with a unique structure that combines an anthracene moiety, a thiadiazole ring, and a hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves a multi-step process:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Hydrazide Group: The hydrazide group is formed by reacting the thiadiazole intermediate with hydrazine hydrate.
Condensation with Anthracene Aldehyde: Finally, the anthracene moiety is introduced through a condensation reaction between the hydrazide intermediate and anthracene-9-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.
科学研究应用
N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Chemical Biology: The compound is studied for its ability to interact with biological macromolecules, such as proteins and nucleic acids, making it useful in biochemical assays and drug discovery.
作用机制
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
DNA Intercalation: The anthracene moiety can intercalate into DNA, disrupting its structure and function, which is particularly relevant in anticancer applications.
Fluorescent Probing: The compound can act as a fluorescent probe by undergoing specific chemical reactions that result in changes in its fluorescence properties, allowing for the detection of various analytes.
相似化合物的比较
Similar Compounds
- N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-anthracen-9-ylmethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is unique due to its combination of an anthracene moiety, a thiadiazole ring, and a hydrazide group. This unique structure imparts distinct photophysical properties, making it particularly useful in the development of fluorescent probes and sensors. Additionally, the presence of the chlorobenzyl group enhances its potential as an antimicrobial and anticancer agent.
属性
分子式 |
C26H19ClN4OS3 |
|---|---|
分子量 |
535.1 g/mol |
IUPAC 名称 |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H19ClN4OS3/c27-20-11-9-17(10-12-20)15-33-25-30-31-26(35-25)34-16-24(32)29-28-14-23-21-7-3-1-5-18(21)13-19-6-2-4-8-22(19)23/h1-14H,15-16H2,(H,29,32)/b28-14+ |
InChI 键 |
MDTUXMMGMIJDDT-CCVNUDIWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CSC4=NN=C(S4)SCC5=CC=C(C=C5)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CSC4=NN=C(S4)SCC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-anthracen-9-ylmethylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12018556.png)
![ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018557.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018587.png)

![Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B12018596.png)


![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12018614.png)

